molecular formula C8H15NO2 B13162170 1,4-Dioxa-8-azaspiro[5.5]undecane

1,4-Dioxa-8-azaspiro[5.5]undecane

Cat. No.: B13162170
M. Wt: 157.21 g/mol
InChI Key: XCYYZVCCPNKKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of oxygen and nitrogen atoms within the ring system, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[5.5]undecane

InChI

InChI=1S/C8H15NO2/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9H,1-7H2

InChI Key

XCYYZVCCPNKKDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)COCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.